N-(1-Hydroxypropan-2-yl)-N-(1-methylpiperidin-4-yl)but-2-ynamide
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Overview
Description
N-(1-Hydroxypropan-2-yl)-N-(1-methylpiperidin-4-yl)but-2-ynamide is a synthetic organic compound with a complex structure It features a hydroxypropan-2-yl group, a methylpiperidin-4-yl group, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxypropan-2-yl)-N-(1-methylpiperidin-4-yl)but-2-ynamide typically involves multi-step organic reactions. One common approach starts with the preparation of the hydroxypropan-2-yl intermediate, followed by the introduction of the methylpiperidin-4-yl group through nucleophilic substitution. The final step involves the formation of the but-2-ynamide moiety via a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The reaction conditions are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Hydroxypropan-2-yl)-N-(1-methylpiperidin-4-yl)but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(1-Hydroxypropan-2-yl)-N-(1-methylpiperidin-4-yl)but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Hydroxypropan-2-yl)-N-(1-methylpiperidin-4-yl)but-2-ynamide involves its interaction with specific molecular targets. The hydroxypropan-2-yl group may participate in hydrogen bonding, while the piperidine ring can interact with receptors or enzymes. The but-2-ynamide moiety may contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(1-Hydroxypropan-2-yl)-N-(1-methylpiperidin-4-yl)but-2-enamide: Similar structure but with an alkene instead of an alkyne.
N-(1-Hydroxypropan-2-yl)-N-(1-methylpiperidin-4-yl)butanamide: Similar structure but with an alkane instead of an alkyne.
Uniqueness
N-(1-Hydroxypropan-2-yl)-N-(1-methylpiperidin-4-yl)but-2-ynamide is unique due to the presence of the alkyne moiety, which imparts distinct chemical reactivity and potential for forming new derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(1-hydroxypropan-2-yl)-N-(1-methylpiperidin-4-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-4-5-13(17)15(11(2)10-16)12-6-8-14(3)9-7-12/h11-12,16H,6-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCLRWWFHVCJBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C1CCN(CC1)C)C(C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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